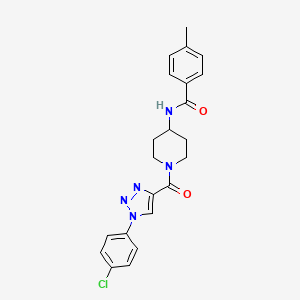

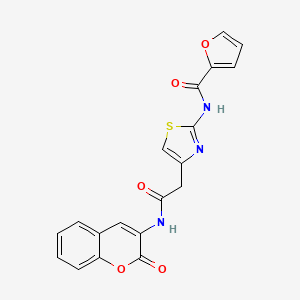

![molecular formula C20H15N3O2S2 B2538473 3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 1428348-46-2](/img/structure/B2538473.png)

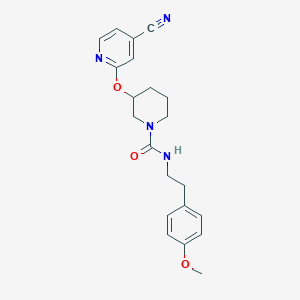

3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic molecule that appears to be related to heterocyclic compounds with potential pharmacological activities. Although the specific papers provided do not directly discuss this compound, they do provide insight into similar heterocyclic compounds that could be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from simpler molecules. For instance, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (№) involves the preparation of 2-(methylthio)pyrimidin-4(1H)-one (№) from 2-thiouracil, followed by a reaction with para-aminobenzonitrile and subsequent chlorination . This suggests that the synthesis of our target compound might also involve a multi-step process, starting from thiouracil derivatives and incorporating additional functional groups through reactions such as alkylation, amidation, and cyclization.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like those mentioned in the papers is characterized by the presence of sulfur and nitrogen atoms within the ring structures, which can significantly influence the electronic and steric properties of the molecules . The presence of thiophene and pyrimidine rings in the target compound suggests a complex molecular geometry that could be crucial for its binding affinity to biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often determined by the functional groups attached to the heterocyclic core. For example, the amino group in the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile is a key reactive site for further transformations . Similarly, the nitrile group can undergo various reactions, including hydrolysis and reduction. The target compound's reactivity would likely be influenced by the presence of the dioxo and methyl groups, which could undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structures. The presence of heteroatoms like sulfur and nitrogen can lead to increased polarity, potential for hydrogen bonding, and unique spectroscopic characteristics . These properties are essential for the solubility, stability, and overall reactivity of the compound. The target compound's benzonitrile moiety could contribute to its aromaticity and potential interactions with biological systems.

Aplicaciones Científicas De Investigación

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for antitumor agents. One study describes the synthesis of classical and nonclassical analogues of thienopyrimidine derivatives showing significant inhibition against human TS and DHFR, suggesting potential application in cancer therapy (Gangjee et al., 2009).

Antitumor Activity

Another research avenue for thieno[3,2-d]pyrimidine derivatives is their antitumor activity. A study synthesizing 4-substituted derivatives demonstrated potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. These findings highlight the potential of thienopyrimidine derivatives in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Synthesis and Applications in Nonlinear Optical Limiting

Research into thiophene dyes, closely related to the target compound, has demonstrated potential applications in optoelectronic devices due to their nonlinear optical limiting properties. These properties are crucial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications, showcasing an entirely different application spectrum outside of pharmaceuticals (Anandan et al., 2018).

Aldose Reductase Inhibitors with Antioxidant Activity

Compounds structurally similar to 3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile have been explored for their inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. These derivatives not only inhibit ALR2 but also exhibit antioxidant properties, suggesting potential for treating oxidative stress-related diseases (La Motta et al., 2007).

Propiedades

IUPAC Name |

3-[[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S2/c21-12-14-3-1-4-15(11-14)13-23-17-7-10-27-18(17)19(24)22(20(23)25)8-6-16-5-2-9-26-16/h1-5,7,9-11H,6,8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOHXTSSPZVWFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

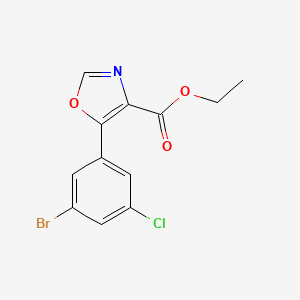

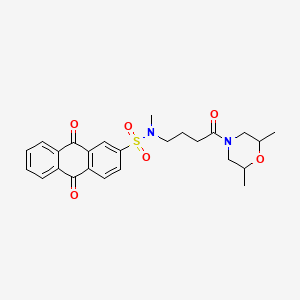

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)

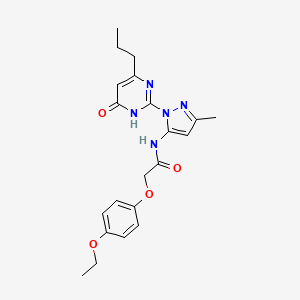

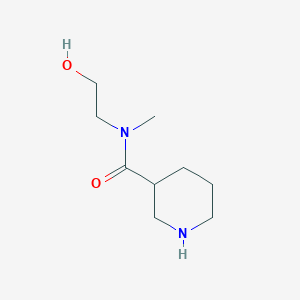

![N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2538409.png)

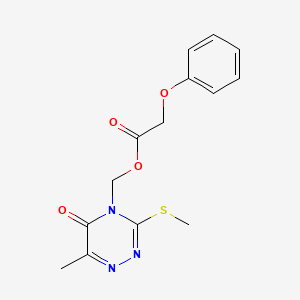

![5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2538410.png)